(S)-donepezil
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Overview
Description
(S)-donepezil is a 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindan-1-one that has S configuration. It is a conjugate base of a this compound(1+). It is an enantiomer of a (R)-donepezil.
Biological Activity
(S)-Donepezil is a reversible inhibitor of acetylcholinesterase (AChE) and is primarily used in the treatment of Alzheimer's disease (AD). Its biological activity extends beyond AChE inhibition, encompassing various neuroprotective mechanisms and interactions with multiple neurotransmitter systems. This article delves into the biological activity of this compound, highlighting its mechanisms, structural modifications, and relevant case studies.
This compound's primary mechanism involves the inhibition of AChE, which leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly beneficial in Alzheimer's disease, where cholinergic deficits are prominent.
Key Mechanisms:
- AChE Inhibition: Donepezil exhibits moderate inhibition of AChE in the brain, with studies showing a 19% to 24% reduction in enzyme activity in patients with mild to moderate AD .
- Neuroprotective Effects: Donepezil has been shown to protect against glutamate-induced excitotoxicity and promote neurotrophic mechanisms that support neuronal survival .
- Modulation of Other Neurotransmitter Systems: Research suggests potential modulation of serotonergic and noradrenergic systems, contributing to its cognitive-enhancing effects .
Structural Modifications and Biological Activity
Recent studies have focused on synthesizing donepezil derivatives to enhance its biological activity. These modifications aim to improve selectivity for AChE over butyrylcholinesterase (BuChE) and increase overall potency.
Case Studies and Research Findings
- Clinical Efficacy in Alzheimer's Disease:
- Comparative Studies on Derivatives:
- Neuroprotective Properties:
Properties
Molecular Formula |
C24H29NO3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2S)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/t20-/m0/s1 |
InChI Key |
ADEBPBSSDYVVLD-FQEVSTJZSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C[C@@H](C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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